molecular formula C19H18FNO3 B6412330 4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261901-82-9

4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412330
CAS No.: 1261901-82-9
M. Wt: 327.3 g/mol
InChI Key: ZTGQHOQZSXXVAT-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that features a fluorine atom, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorine atom. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[4-(morpholine-1-carbonyl)phenyl]benzoic acid
  • 4-Fluoro-2-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
  • 4-Fluoro-2-[4-(azepane-1-carbonyl)phenyl]benzoic acid

Uniqueness

4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring structures, influencing its reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-15-8-9-16(19(23)24)17(12-15)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGQHOQZSXXVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692284
Record name 5-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-82-9
Record name 5-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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